molecular formula C22H18N4O3 B2981919 2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide CAS No. 1705920-76-8

2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Cat. No. B2981919
CAS RN: 1705920-76-8
M. Wt: 386.411
InChI Key: LQMLGXFZHHJDAV-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, also known as QPA, is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. QPA has been found to exhibit promising effects in various biological systems, making it an interesting molecule to study.

Scientific Research Applications

Antitumor Activity

  • A study on novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity, with compounds demonstrating significant potency compared to the control 5-FU. These compounds showed selective activities towards different cancer cell lines, including CNS, renal, breast, and leukemia cells (Al-Suwaidan et al., 2016).

Pharmacological Activities

  • Research on 6­Bromo­oxo quinazoline derivatives indicated their pharmacological importance, including anti­analgesic, anti­inflammatory, and anti­bacterial activities. These compounds were synthesized and tested for various pharmacological activities (Ch. Rajveer et al., 2010).

Synthesis and Structure-Activity Relationships

  • A study on the synthesis and structure-activity relationships of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics revealed the inhibition of cell growth in various cancer cells. These compounds were effective inhibitors of leukemia, colon, and ovarian cancer cells (J. Easmon et al., 2006).

Analgesic and Anti-inflammatory Activities

  • Research on quinazolinyl acetamides showed potent analgesic and anti-inflammatory activities. The compounds exhibited mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antibacterial and Antifungal Activities

  • A series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones demonstrated antibacterial and antifungal activities in vitro, suggesting their potential in treating microbial infections (Patel et al., 2010).

Therapeutic Potential in Alzheimer's Disease

  • A novel histamine H3 receptor antagonist, GSK189254, showed binding in rat and human brain areas, including cortex and hippocampus, and improved cognitive performance in preclinical models. This suggests its potential therapeutic use in dementia and Alzheimer's disease (Medhurst et al., 2007).

Molecular Docking Studies

  • Studies involving molecular docking methodologies provide insights into the interaction of these compounds with biological targets, aiding in the understanding of their potential therapeutic applications (El-Azab et al., 2016).

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c27-20(14-26-15-25-19-9-2-1-8-18(19)22(26)28)24-13-16-6-5-7-17(12-16)29-21-10-3-4-11-23-21/h1-12,15H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMLGXFZHHJDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

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